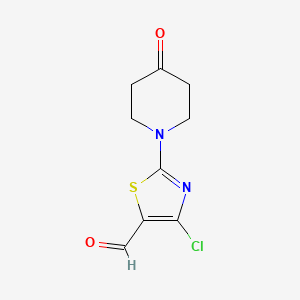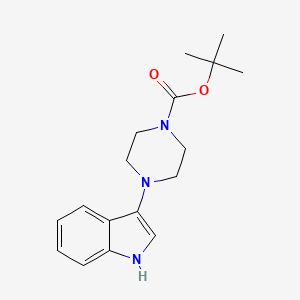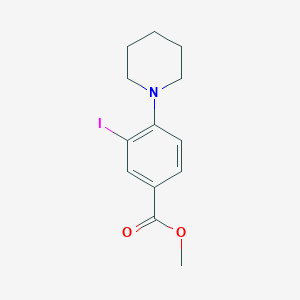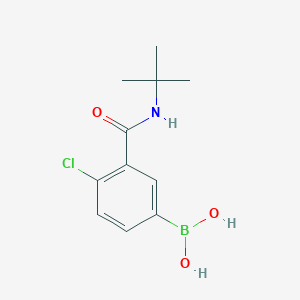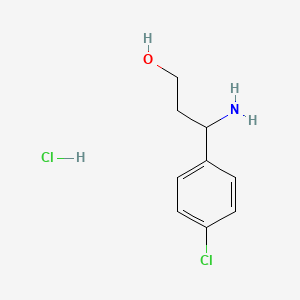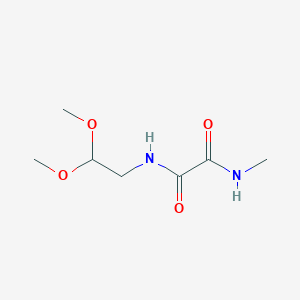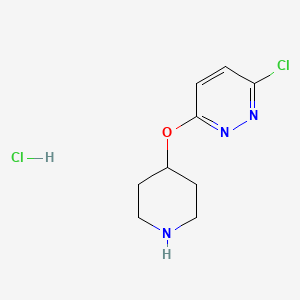
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride
Vue d'ensemble
Description
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride is a potent heterocyclic molecule with a wide range of biological activities. It has a molecular formula of C9H13Cl2N3O and a molecular weight of 250.12 g/mol .
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride consists of a pyridazine ring substituted with a chlorine atom and a piperidin-4-yloxy group .Physical And Chemical Properties Analysis
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride has a molecular weight of 250.13 and a molecular formula of C9H13Cl2N3O . It should be stored sealed in a dry place at room temperature .Applications De Recherche Scientifique
Corrosion Inhibition
Research has explored the use of 3-chloropyridazine derivatives as corrosion inhibitors. Olasunkanmi et al. (2018) found that these derivatives, including 3-chloro-6-(1H-pyrazol-1-yl)pyridazine and 1-(6-chloropyridazin-3-yl)piperidin-4-ol, effectively protect mild steel surfaces in hydrochloric acid solutions. The compounds form a pseudo-capacitive protective film on the steel surface, inhibiting both oxidative and reductive reactions involved in the corrosion process (Olasunkanmi, Mashuga, & Ebenso, 2018).
Antidiabetic Medication Development
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines, including 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, and evaluated them for their potential as anti-diabetic medications. These compounds showed strong inhibition potential for Dipeptidyl peptidase-4 (DPP-4) and exhibited excellent antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Activity
A study by Kandile and Zaky (2015) demonstrated the antimicrobial potential of pyridazine derivatives. They synthesized a series of pyrano[2,3-c]pyridazines using piperidine as the organocatalyst. The compounds exhibited significant antibacterial and antifungal activities against several strains, including Staphylococcus aureus and Escherichia coli (Kandile & Zaky, 2015).
Anticancer Properties
Lee et al. (2009) explored the development of anticancer agents using 3-allylthio-6-aminopyridazine derivatives. These compounds were synthesized through a process involving the formation of a pyridazine nucleus, dichlorination, allylthiolation, and amination. Several derivatives showed promising antiproliferative activities against human liver cancer cells (Lee, Kim, Moon, & Park, 2009).
Propriétés
IUPAC Name |
3-chloro-6-piperidin-4-yloxypyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-1-2-9(13-12-8)14-7-3-5-11-6-4-7;/h1-2,7,11H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEYRLAUDATGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(piperidin-4-yloxy)pyridazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



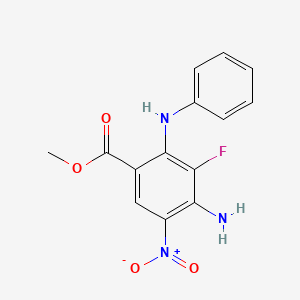
![Furan-2-ylmethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418680.png)
![(Tetrahydrofuran-2-yl)methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1418681.png)
![N-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B1418682.png)
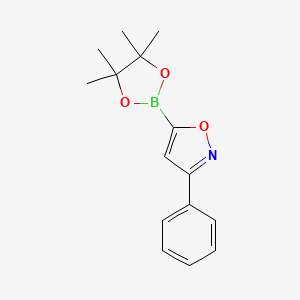
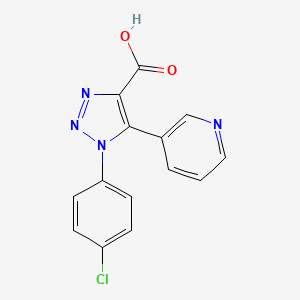
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B1418686.png)
